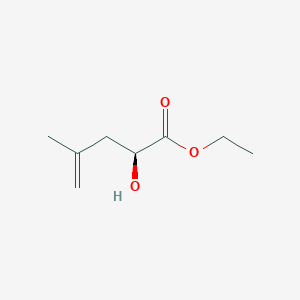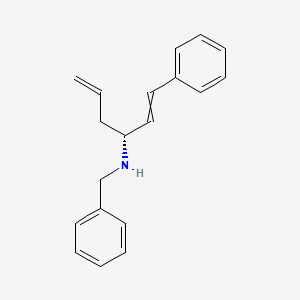![molecular formula C9H6N2S B14240657 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole CAS No. 383407-03-2](/img/structure/B14240657.png)
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole is a heterocyclic compound that contains a fused ring system incorporating cyclopentane, thiopyrano, and imidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of cyclopentanone with thiourea and subsequent cyclization can yield the desired compound . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products. The scalability of the synthesis process is crucial for industrial applications, and ongoing research aims to improve the efficiency and cost-effectiveness of production methods .
Análisis De Reacciones Químicas
Types of Reactions
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Aplicaciones Científicas De Investigación
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole can be compared with other similar compounds, such as:
Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and medicine.
Thiopyran: A sulfur-containing heterocycle with potential biological activities.
Cyclopentane: A simple hydrocarbon ring that forms the basis for more complex fused ring systems.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its individual components.
Propiedades
Número CAS |
383407-03-2 |
|---|---|
Fórmula molecular |
C9H6N2S |
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
2-thia-4,6-diazatricyclo[7.3.0.03,7]dodeca-1(12),3(7),4,8,10-pentaene |
InChI |
InChI=1S/C9H6N2S/c1-2-6-4-7-9(11-5-10-7)12-8(6)3-1/h1-5H,(H,10,11) |
Clave InChI |
YGHJLPPPOUOTDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C(N=CN3)SC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)


![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)

![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)




